molecular formula C29H29FO8 B10836488 Triptolidenol analog 1

Triptolidenol analog 1

カタログ番号: B10836488
分子量: 524.5 g/mol
InChIキー: FVQHGGQECDTHSW-YZAYWNIQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

特性

分子式

C29H29FO8

分子量

524.5 g/mol

IUPAC名

[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-7-(2-hydroxypropan-2-yl)-1-methyl-17-oxo-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (E)-3-(4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C29H29FO8/c1-25(2,33)28-21(37-28)22-29(38-22)26(3)11-10-16-17(13-34-23(16)32)18(26)12-19-27(29,36-19)24(28)35-20(31)9-6-14-4-7-15(30)8-5-14/h4-9,18-19,21-22,24,33H,10-13H2,1-3H3/b9-6+/t18-,19-,21-,22-,24-,26-,27+,28-,29+/m0/s1

InChIキー

FVQHGGQECDTHSW-YZAYWNIQSA-N

異性体SMILES

C[C@]12CCC3=C([C@@H]1C[C@H]4[C@@]5([C@@]26[C@@H](O6)[C@H]7[C@@]([C@H]5OC(=O)/C=C/C8=CC=C(C=C8)F)(O7)C(C)(C)O)O4)COC3=O

正規SMILES

CC12CCC3=C(C1CC4C5(C26C(O6)C7C(C5OC(=O)C=CC8=CC=C(C=C8)F)(O7)C(C)(C)O)O4)COC3=O

製品の起源

United States

準備方法

合成経路と反応条件

トリプトリデノールアナログ1の合成には、トリプトライドのヒドロキシル化が含まれます。 このプロセスは、通常、シトクロムP450酵素、特にCYP81AM1によって触媒され、これはデオキシアビエチン酸のC-15ヒドロキシル化を促進します 。反応条件には、製品の安定性と収率を確保するために、有機溶媒の使用や制御された温度設定が含まれることがよくあります。

工業生産方法

トリプトリデノールアナログ1の工業生産には、トケイソウ(Tripterygium wilfordii)からの原材料の抽出、それに続く有機溶媒抽出および目的のジテルペンラクトン化合物のクロマトグラフィー分離が含まれます 。この方法は、医薬品用途に適した化合物の純度と一貫性を保証します。

化学反応の分析

科学研究への応用

トリプトリデノールアナログ1は、幅広い科学研究に利用されています。

科学的研究の応用

類似化合物との比較

Similar Compounds

Uniqueness

Triptolidenol analog 1 is unique due to its specific hydroxylation pattern, which enhances its anti-inflammatory and immunosuppressive effects compared to its parent compound, triptolide . This makes it a valuable compound for developing targeted therapies with reduced toxicity.

Q & A

Basic: What are the established protocols for synthesizing and characterizing Triptolidenol analog 1?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as ring-opening or functional group modifications, optimized for yield and purity. Characterization requires:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., ¹H/¹³C NMR to verify substituent positions).
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is standard for pharmacological studies).
  • Mass Spectrometry (MS) for molecular weight validation.
    For reproducibility, experimental sections in primary literature should detail solvent systems, reaction temperatures, and purification steps. Redundant data (e.g., repeated spectra) should be placed in supplementary materials .

Basic: What are the primary pharmacological targets and bioactivity profiles of this compound?

Methodological Answer:
Bioactivity is often assessed through:

  • In vitro assays (e.g., enzyme inhibition using IC₅₀ values for kinases or proteases).
  • Cell-based models (e.g., cytotoxicity screens in cancer cell lines via MTT assays).
  • Binding affinity studies (e.g., surface plasmon resonance for target interaction kinetics).
    Researchers must validate target specificity using negative controls (e.g., siRNA knockdowns) and cross-reference results with structural analogs to identify structure-activity relationships (SARs) .

Basic: Which analytical techniques are critical for ensuring batch-to-batch consistency in this compound?

Methodological Answer:

  • Chromatographic methods : UPLC-MS for purity and stability monitoring.
  • Thermogravimetric Analysis (TGA) to assess hygroscopicity or decomposition.
  • X-ray Diffraction (XRD) for polymorph identification in crystalline batches.
    Documentation should include raw data thresholds (e.g., ±2% variance in HPLC peak area) and statistical validation (e.g., ANOVA for inter-batch comparisons) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:
Contradictions may arise from:

  • Experimental variability (e.g., cell line genetic drift, assay conditions).
  • Structural impurities (e.g., undetected stereoisomers).
    To address this:

Conduct meta-analysis of raw datasets from public repositories (e.g., ChEMBL) to identify outliers.

Perform dose-response validation under standardized conditions (e.g., NIH/NCATS guidelines).

Use computational docking to test binding hypotheses against alternative protein conformers.
Cross-disciplinary collaboration with synthetic chemists and pharmacologists is critical to isolate confounding factors .

Advanced: What experimental designs are optimal for elucidating the mechanism of action (MoA) of this compound?

Methodological Answer:
A tiered approach is recommended:

Transcriptomics/Proteomics : Unsupervised clustering of differentially expressed genes/proteins post-treatment.

Chemical Proteomics : Use affinity-based probes to capture direct binding partners.

CRISPR-Cas9 Screens : Identify gene knockouts that confer resistance/sensitivity.
Incorporate negative controls (e.g., inactive analogs) and orthogonal assays (e.g., thermal shift assays for target engagement). Data should be analyzed using pathway enrichment tools (e.g., Gene Ontology) and validated in in vivo models .

Advanced: How can researchers design studies to compare this compound with structural analogs while minimizing bias?

Methodological Answer:

  • Blinded Testing : Encrypt compound identities during bioactivity assays.
  • Standardized Assays : Use identical cell lines, endpoints, and readouts (e.g., ATP levels for viability).
  • SAR Analysis : Quantify electronic (Hammett constants) and steric (Taft parameters) effects on activity.
    Statistical rigor requires power analysis to determine sample sizes and correction for multiple comparisons (e.g., Bonferroni adjustment). Results should be contextualized with molecular dynamics simulations to explain potency differences .

Advanced: What strategies ensure robust reproducibility of this compound studies, particularly in interdisciplinary teams?

Methodological Answer:

  • Protocol Harmonization : Use shared SOPs for synthesis, characterization, and assays.
  • Data Transparency : Publish raw datasets (e.g., via Zenodo) and computational workflows (e.g., GitHub).
  • Cross-Validation : Independent labs should replicate key findings using the same batch of compound.
    Documentation must include reagent sources (e.g., Catalog numbers), instrument calibration logs, and environmental controls (e.g., CO₂ levels in cell culture) .

Advanced: How should researchers navigate gaps in the literature on this compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • In Silico Prediction : Use tools like GastroPlus to model absorption/distribution.
  • Microsomal Stability Assays : Compare metabolic half-lives across species (e.g., human vs. murine liver microsomes).
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate in vivo plasma concentration-time profiles with efficacy data.
    Collaborate with medicinal chemists to design derivatives with improved PK (e.g., prodrugs for enhanced bioavailability) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。